molecular formula C16H11ClFN3O2S B14986535 2-(4-chlorophenoxy)-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]acetamide

2-(4-chlorophenoxy)-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]acetamide

Cat. No.: B14986535
M. Wt: 363.8 g/mol
InChI Key: OLMTVASVHFSIBU-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]acetamide is a synthetic small molecule compound of significant interest in medicinal chemistry research, featuring a distinct acetamide bridge linking chlorophenoxy and fluorophenyl-thiadiazole components. The 1,2,4-thiadiazole scaffold present in this compound is a privileged structure in drug discovery, known for its broad pharmacological potential and ability to interact with diverse biological targets . Research into structurally similar acetamide and thiadiazole-based compounds has demonstrated potent inhibitory effects on osteoclastogenesis, the process of bone-resorbing cell formation, highlighting a promising area for investigating bone metabolism disorders such as osteoporosis . Furthermore, the 1,2,4-thiadiazole core is extensively investigated for its applications in central nervous system (CNS) research, particularly as a scaffold for developing anti-epileptic agents, due to its potential to enhance blood-brain barrier penetration . The specific substitution pattern with 4-chloro and 4-fluoro phenyl rings is designed to optimize the molecule's electronic properties and binding affinity for target proteins. This product is provided For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any other human use. Researchers are encouraged to leverage this compound as a key intermediate or tool molecule in exploratory studies aimed at developing novel therapeutic agents for bone diseases, neurological disorders, and other pathophysiological conditions.

Properties

Molecular Formula

C16H11ClFN3O2S

Molecular Weight

363.8 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]acetamide

InChI

InChI=1S/C16H11ClFN3O2S/c17-11-3-7-13(8-4-11)23-9-14(22)19-16-20-15(21-24-16)10-1-5-12(18)6-2-10/h1-8H,9H2,(H,19,20,21,22)

InChI Key

OLMTVASVHFSIBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NSC(=N2)NC(=O)COC3=CC=C(C=C3)Cl)F

Origin of Product

United States

Biological Activity

The compound 2-(4-chlorophenoxy)-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]acetamide is a member of the thiadiazole family, which has garnered attention for its diverse biological activities, particularly in anticancer and antimicrobial research. This article presents a comprehensive overview of its biological activity, supported by data from various studies and case analyses.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Chemical Formula : C14H11ClFNO2S
  • Molecular Weight : 303.75 g/mol
  • Anticancer Activity : The compound exhibits significant cytotoxic effects against various cancer cell lines. Its mechanism is primarily attributed to the induction of apoptosis in cancer cells. Studies suggest that the thiadiazole moiety plays a crucial role in enhancing its anticancer properties by interacting with cellular pathways involved in cell survival and proliferation.
  • Antimicrobial Activity : Research indicates that this compound also demonstrates antimicrobial properties against a range of pathogens. The chlorophenoxy group enhances its ability to penetrate microbial membranes, leading to effective inhibition of growth.

Biological Activity Data

Activity Type Cell Line IC50 (µg/mL) Reference
AnticancerMCF-7 (Breast cancer)10.10
AnticancerHepG2 (Liver cancer)5.36
AntimicrobialVarious BacteriaModerate

Case Studies

  • Study on Anticancer Effects : A study focused on the compound's effect on MCF-7 and HepG2 cell lines demonstrated that structural modifications significantly influenced its potency. For instance, substituting the phenyl ring with more lipophilic groups enhanced its anticancer activity, with IC50 values dropping to as low as 2.32 µg/mL when optimized .
  • Antimicrobial Evaluation : In vitro tests revealed that derivatives of this compound showed varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. The presence of the chlorophenoxy group was essential for maintaining efficacy against resistant strains .

Structure-Activity Relationship (SAR)

The biological activity of 2-(4-chlorophenoxy)-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]acetamide can be significantly affected by modifications in its structure:

  • Substituent Variations : Altering substituents on the thiadiazole ring or the acetamide side chain can lead to enhanced or diminished biological activity.
  • Lipophilicity : Increased lipophilicity often correlates with improved cellular uptake and bioavailability, leading to higher cytotoxicity in cancer cells.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues of Thiadiazole-Based Acetamides

a) N-[4-Acetyl-5-(4-Fluorophenyl)-4,5-Dihydro-1,3,4-Thiadiazol-2-yl]Acetamide
  • Structure : Contains a dihydro-1,3,4-thiadiazole ring with a 4-fluorophenyl substituent and an acetylated acetamide side chain.
  • Key Differences : The dihydrothiadiazole ring reduces aromaticity compared to the fully unsaturated 1,2,4-thiadiazole in the target compound. This may alter electronic properties and biological interactions.
b) 2-Cyano-N-[3-(3,4-Dichlorophenyl)-1,2,4-Thiadiazol-5-yl]Acetamide
  • Structure: Features a cyano group instead of the chlorophenoxy side chain and a 3,4-dichlorophenyl substituent on the thiadiazole.
  • The dichlorophenyl substituent may improve lipophilicity compared to the mono-fluorophenyl group in the target compound .
c) N-(4-Fluorophenyl)-2-[4-[[3-[(4-Fluorophenyl)Methyl]-1,2,4-Thiadiazol-5-yl]Oxy]Phenyl]Acetamide
  • Structure : Includes a fluorophenylmethyl group on the thiadiazole and a fluorophenylacetamide side chain.
  • Key Differences : The fluorophenylmethyl group introduces steric bulk, which may hinder target binding compared to the simpler 4-fluorophenyl group in the target compound .

Thiazole and Triazole Derivatives with Overlapping Pharmacophores

a) 2-{2-[3-(Benzothiazol-2-ylamino)-4-Oxo-2-Thioxothiazolidin-5-ylidenemethyl]-4-Chlorophenoxy}-N-(4-Methoxyphenyl)-Acetamide
  • Structure: Combines a benzothiazole-thiazolidinone hybrid with a chlorophenoxy-acetamide side chain.
  • Biological Activity: Demonstrated potent antitumor activity against HeLa cells, suggesting that the chlorophenoxy group contributes to cytotoxicity .
  • Comparison : The methoxyphenyl group in this compound may reduce metabolic stability compared to the halogenated (Cl/F) systems in the target compound .
b) 2-{[4-(4-Chlorophenyl)-5-(4-Methoxyphenyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-[4-(6-Methyl-1,3-Benzothiazol-2-yl)Phenyl]Acetamide
  • Structure : Substituted triazole with chlorophenyl and methoxyphenyl groups, linked to a benzothiazole-containing acetamide.
  • The methoxy group may enhance solubility but reduce potency compared to halogen substituents .

Crystallographic and Physicochemical Comparisons

Parameter Target Compound N-[4-Acetyl-5-(4-Fluorophenyl)-...Acetamide 2-Cyano-N-[3-(3,4-Dichlorophenyl)-...Acetamide
Molecular Weight ~377.8 g/mol (estimated) 281.31 g/mol ~338.2 g/mol
Halogen Substituents 4-Cl (phenoxy), 4-F (thiadiazole) 4-F (thiadiazole) 3,4-Cl (thiadiazole)
Hydrogen Bonding Likely (amide NH and ether O) N–H···O, C–H···O Limited (cyano lacks H-bond donors)
Lipophilicity (LogP) Higher (Cl/F groups) Moderate (acetyl group) High (Cl substituents)
Reported Bioactivity Not explicitly reported Antiproliferative, antimicrobial Kinase modulation (inference from class)

Q & A

Q. What are the recommended synthetic routes for 2-(4-chlorophenoxy)-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]acetamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with the formation of the 1,2,4-thiadiazole core. A general procedure includes:

Core Formation : React 4-fluorophenyl-substituted thiosemicarbazide with chloroacetic acid derivatives under basic conditions (e.g., triethylamine in dioxane) to cyclize into the thiadiazole ring .

Acetamide Coupling : Introduce the 4-chlorophenoxyacetamide moiety via nucleophilic substitution. For example, react the thiadiazole intermediate with 2-chloro-N-(substituted phenyl)acetamide in the presence of POCl₃ to facilitate cyclization and coupling .

  • Key Considerations :
  • Optimize reaction temperature (20–25°C) to avoid side reactions.
  • Use recrystallization (ethanol-DMF mixtures) to achieve >95% purity .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and intermolecular interactions. For thiadiazole derivatives, monoclinic systems (e.g., space group P2₁/c) with unit cell parameters (e.g., a = 9.5061 Å, b = 11.2152 Å, c = 12.7752 Å) are common. Displacement ellipsoids at 50% probability and hydrogen bonding networks (e.g., N–H···O) should be analyzed .
  • Spectroscopy :
  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm) and acetamide carbonyl signals (δ ~170 ppm).
  • IR : Confirm C=O stretches (~1650 cm⁻¹) and thiadiazole ring vibrations (~690 cm⁻¹) .

Q. What are the key structural features influencing its stability?

  • Methodological Answer : Stability is governed by:
  • Crystal Packing : Inversion dimers (e.g., R₂²(8) motifs) and π-π stacking along the b-axis enhance thermal stability .
  • Electron-Withdrawing Groups : The 4-fluorophenyl and 4-chlorophenoxy groups reduce electron density on the thiadiazole ring, minimizing oxidative degradation .
  • Table 1 : Stability Data from Crystallographic Studies
ParameterValueSource
Melting Point490 K
Thermal Decomposition>300°C (TGA)
HygroscopicityLow (stable under dry conditions)

Advanced Research Questions

Q. What methodologies are used to assess its potential as an anticancer agent?

  • Methodological Answer :
  • In Vitro Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC₅₀ values with reference drugs (e.g., doxorubicin).
  • Mechanistic Studies :
  • Apoptosis Assays : Measure caspase-3/7 activation via fluorometric kits.
  • Cell Cycle Analysis : Use flow cytometry (PI staining) to identify G1/S arrest .
  • Structural Analogues : Derivatives with electron-withdrawing groups (e.g., –CF₃) show enhanced activity due to improved membrane permeability .

Q. How can researchers resolve contradictions in reported biological activities?

  • Methodological Answer : Contradictions often arise from variations in:
  • Purity : Use HPLC (≥98% purity) and elemental analysis to validate compound integrity .
  • Assay Conditions : Standardize protocols (e.g., serum concentration, incubation time) across studies.
  • Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ ranges) and apply statistical models (ANOVA) to identify outliers .

Q. What computational approaches predict its pharmacokinetic properties?

  • Methodological Answer :
  • QSAR Modeling : Use descriptors like logP (calculated ~3.2) and polar surface area (PSA ~90 Ų) to predict bioavailability.
  • Molecular Docking : Simulate binding to targets (e.g., EGFR kinase) using AutoDock Vina. The 4-fluorophenyl group shows strong hydrophobic interactions in the ATP-binding pocket .
  • ADMET Prediction : Tools like SwissADME estimate moderate blood-brain barrier penetration (BBB score: 0.45) and CYP450 inhibition risk .

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